N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its complex structure, which includes a thiazole ring, a phenyl group, a nitrobenzamide moiety, and various substituents
Preparation Methods
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Nitration and Chlorination: The benzamide moiety can be nitrated and chlorinated using standard nitration and chlorination reactions.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrated and chlorinated benzamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogenation catalysts, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Thiazole derivatives are used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Receptor Binding: Binding to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Oxidative Stress: Inducing oxidative stress in cells, which can lead to cell death or apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide can be compared with other thiazole derivatives, such as:
N-(4-phenylthiazol-2-yl)-2-chloroacetamide: Similar structure but lacks the nitro group and has different biological activities.
5-(4-phenylthiazol-2-yl)-2-nitrobenzoic acid: Similar structure but contains a carboxylic acid group instead of an amide.
N-(5-methyl-4-phenylthiazol-2-yl)-2-nitrobenzamide: Similar structure but has a methyl group instead of an acetyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQADHIKZCLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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